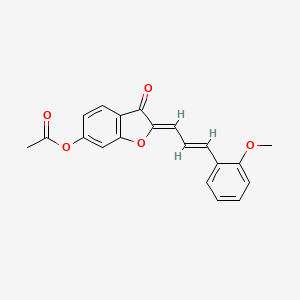

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

The compound “(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a synthetic aurone derivative characterized by a benzofuran core substituted with an (E)-configured 2-methoxyphenyl allylidene group at the 2-position and an acetate ester at the 6-position. Aurones, a subclass of flavonoids, are known for their structural diversity and bioactivity, particularly in anticancer research . The stereochemical arrangement (Z/E) of the allylidene moiety and the electron-donating methoxy group on the phenyl ring influence its electronic properties and intermolecular interactions, which are critical for its physicochemical behavior and biological activity.

Properties

IUPAC Name |

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-13(21)24-15-10-11-16-19(12-15)25-18(20(16)22)9-5-7-14-6-3-4-8-17(14)23-2/h3-12H,1-2H3/b7-5+,18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDOKNZJULADHA-NXLLQJLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound belonging to the class of benzofuran derivatives. Its molecular formula is with a molecular weight of approximately 336.34 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial and antifungal properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate |

| Molecular Formula | |

| Molecular Weight | 336.34 g/mol |

| CAS Number | 622358-52-5 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Properties

Studies have shown that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate possesses significant antibacterial and antifungal properties. These activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound is believed to involve interactions with specific biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial survival.

- Receptor Binding : It may interact with various receptors involved in inflammation and immune response.

Further studies are needed to elucidate the exact mechanisms and pathways involved.

Case Studies

- Antibacterial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial efficacy.

- Antifungal Activity : In vitro tests against fungal pathogens such as Candida albicans showed that the compound had antifungal activity with an MIC of 64 µg/mL. This suggests potential therapeutic applications in treating fungal infections.

Comparative Analysis

To understand the unique properties of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-benzylideneacetate | Benzylidene group | Simpler structure without benzofuran |

| Methyl 4-hydroxybenzoate | Hydroxy group on benzene | Lacks complex heterocyclic structure |

| Methyl 3-(4-hydroxyphenyl)propanoate | Propanoate chain | Different functional groups affecting activity |

Synthesis Pathways

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves multi-step organic reactions:

- Condensation Reaction : The initial step involves the condensation of appropriate precursors to form the benzofuran core.

- Functionalization : Subsequent reactions introduce functional groups such as methoxy and acetate.

Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate exhibits various biological activities:

- Antibacterial Properties : Studies have shown that this compound demonstrates antibacterial effects, making it a candidate for further research in antimicrobial therapies.

- Antifungal Effects : The compound also exhibits antifungal activity, suggesting potential applications in treating fungal infections.

- Antioxidant Activity : The presence of functional groups in its structure may contribute to its ability to scavenge free radicals, indicating potential use in antioxidant formulations.

Synthesis and Characterization

The synthesis of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : Subsequent reactions introduce the methoxy and allylidene groups, which are crucial for the compound's biological activity.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing.

Case Studies and Research Findings

Several studies have focused on the applications and effects of (Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Pharmacological Research : Research has explored the pharmacokinetics and pharmacodynamics of this compound, indicating favorable absorption and distribution characteristics in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit structural variations that significantly alter their properties. Below is a comparative analysis of the target compound with analogous structures:

Structural Modifications and Substituent Effects

Physicochemical Properties

- However, analog A3 (with 4-bromothiophenyl) melts at 262.9–263.3°C , suggesting that bulky or electron-withdrawing groups may elevate melting points due to enhanced intermolecular forces. Dimethoxy-substituted analogs (e.g., ) likely exhibit lower melting points than brominated derivatives due to reduced polarity.

Spectral Data :

Solubility and Lipophilicity

Q & A

Q. What methodologies are recommended for studying the compound’s in vitro activity against specific cellular targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.